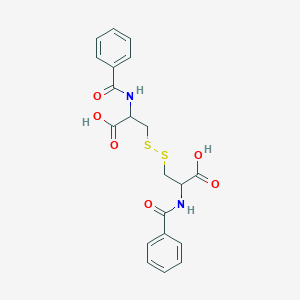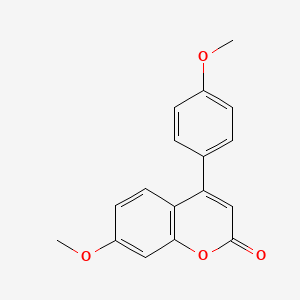![molecular formula C17H18N2O3 B5693680 3-(2-furyl)-N-[4-(isobutyrylamino)phenyl]acrylamide](/img/structure/B5693680.png)
3-(2-furyl)-N-[4-(isobutyrylamino)phenyl]acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-furyl)-N-[4-(isobutyrylamino)phenyl]acrylamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as FIPI and is a potent inhibitor of phospholipase D (PLD), an enzyme that plays a crucial role in various cellular processes.
Mécanisme D'action
FIPI inhibits the activity of 3-(2-furyl)-N-[4-(isobutyrylamino)phenyl]acrylamide by binding to its catalytic domain and preventing its interaction with its substrate. This results in the inhibition of the production of phosphatidic acid, which is a key signaling molecule in various cellular processes.
Biochemical and Physiological Effects:
FIPI has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and inhibit the migration of cancer cells. FIPI has also been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using FIPI in lab experiments is its specificity towards 3-(2-furyl)-N-[4-(isobutyrylamino)phenyl]acrylamide. This allows researchers to study the effects of this compound inhibition on various cellular processes without affecting other enzymes or pathways. However, one of the limitations of using FIPI is its potential toxicity towards cells, which can affect the interpretation of results.
Orientations Futures
There are various future directions for the study of FIPI. One of the major areas of research is the development of more potent and specific 3-(2-furyl)-N-[4-(isobutyrylamino)phenyl]acrylamide inhibitors. Another area of research is the study of the effects of FIPI on various disease models, such as cancer and inflammation. Additionally, the development of new methods for the delivery of FIPI to cells and tissues is also an area of interest for future research.
In conclusion, this compound or FIPI is a potent inhibitor of this compound that has gained significant attention in the field of scientific research. Its potential applications in various fields, including cancer and inflammation, make it a promising compound for future research. However, further studies are required to fully understand its mechanism of action and its effects on cellular processes.
Méthodes De Synthèse
The synthesis of FIPI involves the reaction of 2-furylboronic acid with 4-(isobutyrylamino)phenylacetic acid followed by the coupling of the resulting product with acryloyl chloride. The final product is then purified through column chromatography to obtain pure FIPI.
Applications De Recherche Scientifique
FIPI has been extensively studied for its potential applications in various scientific fields. One of the major areas of research is the study of its mechanism of action and its effects on cellular processes. FIPI has been shown to inhibit the activity of 3-(2-furyl)-N-[4-(isobutyrylamino)phenyl]acrylamide, which is involved in various cellular processes such as membrane trafficking, signal transduction, and cell proliferation.
Propriétés
IUPAC Name |
N-[4-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]phenyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12(2)17(21)19-14-7-5-13(6-8-14)18-16(20)10-9-15-4-3-11-22-15/h3-12H,1-2H3,(H,18,20)(H,19,21)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDGEUGHKZDAPB-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3-nitro-1H-pyrazol-1-yl)acetyl]piperidine-4-carboxamide](/img/structure/B5693623.png)
![N-allyl-4-fluoro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5693625.png)
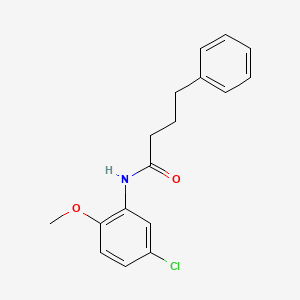
![3-benzyl-4,8-dimethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5693636.png)
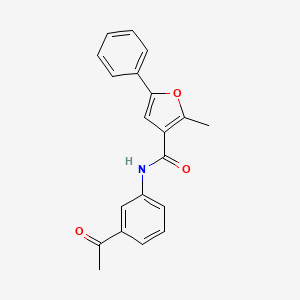
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-chlorobenzohydrazide](/img/structure/B5693650.png)
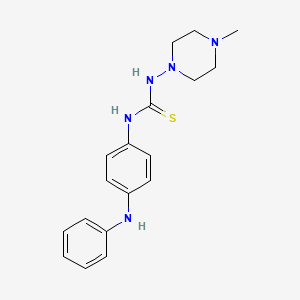
![3,4-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide](/img/structure/B5693670.png)

![N-(4-fluorophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5693673.png)
